ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate
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Overview
Description
Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate is a complex organic compound with a molecular formula of C22H22N2O2S2 and a molecular weight of 410.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazoloquinoline core, followed by esterification to introduce the ethyl benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate involves its interaction with specific molecular targets. The thiazoloquinoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloquinoline derivatives, such as:
- 2,4-disubstituted thiazoles
- Thiazole-based sulfoxides and sulfones
- Thiazole-containing heterocycles with different substituents
Uniqueness
Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of the ethyl benzoate moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
332044-03-8 |
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Molecular Formula |
C22H22N2O2S2 |
Molecular Weight |
410.6g/mol |
IUPAC Name |
ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C22H22N2O2S2/c1-5-26-21(25)14-9-11-15(12-10-14)24-20(27)17-16-8-6-7-13(2)18(16)23-22(3,4)19(17)28-24/h6-12,23H,5H2,1-4H3 |
InChI Key |
LOMPAUMQLITDFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C |
Origin of Product |
United States |
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